(2S)-N,N-dimethylpyrrolidine-2-carboxamide

Description

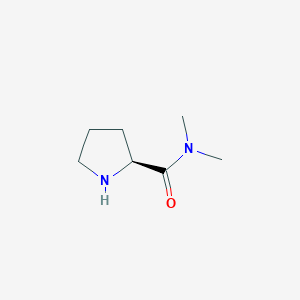

Structure

3D Structure

Properties

IUPAC Name |

(2S)-N,N-dimethylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-9(2)7(10)6-4-3-5-8-6/h6,8H,3-5H2,1-2H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLLMAIJXIZOSFS-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)[C@@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428593 | |

| Record name | H-Pro-NMe2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29802-22-0 | |

| Record name | H-Pro-NMe2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physical Properties of (2S)-N,N-dimethylpyrrolidine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of (2S)-N,N-dimethylpyrrolidine-2-carboxamide, a chiral organic compound relevant in various research and development applications. This document outlines key physicochemical data, details generalized experimental protocols for their determination, and presents a logical workflow for the physical characterization of a chemical sample.

Compound Identification and Core Properties

This compound, also known as L-Proline N,N-dimethylamide, is a derivative of the amino acid L-proline. Its structure consists of a pyrrolidine ring with a dimethylcarboxamide group at the 2-position, maintaining the (S)-stereochemistry.

Synonyms: L-N,N-dimethylprolinamide, N,N-Dimethyl-L-prolinamide, (S)-2-(N,N-dimethylcarbamoyl)pyrrolidine[1] CAS Number: 29802-22-0[2][3] Molecular Formula: C₇H₁₄N₂O[2][3]

Tabulated Physical Properties

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 142.20 g/mol | [2] |

| Density | 1.017 g/cm³ | [1] |

| Boiling Point | 250.2 °C at 760 mmHg | [1] |

| Flash Point | 105.1 °C | [1] |

| Refractive Index (n_D) | 1.475 | [1] |

| Vapor Pressure | 0.0219 mmHg at 25 °C | [1] |

| LogP (octanol-water) | 0.15540 | [1] |

| Polar Surface Area (PSA) | 32.34 Ų | [1] |

| Storage Condition | -15 °C | [1] |

Experimental Protocols for Property Determination

While specific experimental data for the determination of each property for this exact compound are not publicly detailed, the following sections describe the standard laboratory methodologies that are employed to measure these key physical constants.

Density Measurement

The density of a liquid is determined by accurately measuring the mass of a known volume.[4] A common method involves the use of a graduated cylinder and an electronic balance.

Protocol:

-

Place a clean, dry graduated cylinder on an electronic balance and tare the mass to zero.[5]

-

Carefully add a specific volume of the liquid (e.g., 20 mL) into the graduated cylinder. The volume should be read from the bottom of the meniscus at eye level to avoid parallax error.[4][6]

-

Record the precise volume.

-

Place the graduated cylinder containing the liquid back on the balance and record the mass.[6]

-

Calculate the density using the formula: ρ = m / V (where ρ is density, m is mass, and V is volume).[4]

-

For improved accuracy, the procedure should be repeated multiple times to obtain an average value.[4] The temperature of the liquid should also be recorded as density is temperature-dependent.[6]

Boiling Point Determination (Micro Scale)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[7] For small sample volumes, a micro-boiling point method using a Thiele tube or a melting point apparatus is effective.[8]

Protocol:

-

Add a small volume (approx. 0.5 mL) of the liquid sample into a small test tube.

-

Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.[9]

-

Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Place the assembly in a heating bath (like a Thiele tube filled with mineral oil).[8]

-

Heat the apparatus gently. As the temperature rises, a stream of air bubbles will emerge from the capillary tube.[8]

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[7][8]

Refractive Index Measurement

The refractive index is a measure of how light bends as it passes through a substance. It is typically measured using an Abbe refractometer, which is based on the principle of critical angle.[10][11]

Protocol:

-

Ensure the prisms of the Abbe refractometer are clean and dry, using a soft tissue with a solvent like ethanol or acetone.[10]

-

Calibrate the instrument using a standard with a known refractive index, such as distilled water (n_D = 1.3330 at 20 °C).[10]

-

Place 2-3 drops of the liquid sample onto the surface of the lower (measuring) prism.[10][12]

-

Gently close the upper prism to spread the liquid into a thin, uniform layer.[11]

-

Turn on the light source and adjust it to illuminate the prisms.

-

While looking through the eyepiece, rotate the prism adjustment knob until the light-dark boundary (the shadow boundary) is visible.[13]

-

Use the compensator knob to sharpen the boundary line and eliminate any color fringes.[12]

-

Adjust the prism knob again to center the sharp boundary line precisely on the crosshairs of the eyepiece.[13]

-

Read the refractive index value directly from the instrument's scale.[12]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the physical and chemical characterization of a novel or uncharacterized chemical compound.

Caption: Workflow for Chemical Compound Characterization.

References

- 1. m.globalchemmall.com [m.globalchemmall.com]

- 2. This compound | C7H14N2O | CID 7408249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97% | CAS: 29802-22-0 | AChemBlock [achemblock.com]

- 4. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 5. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 6. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. hinotek.com [hinotek.com]

- 11. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 12. davjalandhar.com [davjalandhar.com]

- 13. Abbe's Refractometer (Theory) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

In-Depth Technical Guide: (2S)-N,N-dimethylpyrrolidine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-N,N-dimethylpyrrolidine-2-carboxamide, also known as N,N-Dimethyl-L-prolinamide, is a chiral organic compound derived from the natural amino acid L-proline. Its rigid pyrrolidine ring and stereospecific nature make it a valuable building block and ligand in asymmetric synthesis. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and characterization, with a focus on its application in organic chemistry.

Chemical Structure and Identifiers

The chemical structure of this compound is characterized by a pyrrolidine ring with a dimethylcarboxamide group attached to the second carbon atom in the (S)-configuration.

Molecular Formula: C₇H₁₄N₂O[1][2]

Key Identifiers:

-

IUPAC Name: this compound[1]

-

CAS Number: 29802-22-0[1]

-

SMILES: CN(C)C(=O)[C@@H]1CCCN1[1]

-

InChI: InChI=1S/C7H14N2O/c1-9(2)7(10)6-4-3-5-8-6/h6,8H,3-5H2,1-2H3/t6-/m0/s1[1]

-

InChIKey: MLLMAIJXIZOSFS-LURJTMIESA-N[1]

Synonyms:

-

N,N-Dimethyl-L-prolinamide[1]

-

L-Proline dimethylamide[1]

-

(S)-2-(N,N-dimethylcarbamoyl)pyrrolidine[1]

-

H-Pro-NMe2[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 142.20 g/mol | [1] |

| Monoisotopic Mass | 142.110613074 Da | [1] |

| XlogP (predicted) | -0.3 | [1] |

| Topological Polar Surface Area | 32.3 Ų | [1] |

Synthesis

The synthesis of this compound typically involves the amidation of L-proline with dimethylamine. This can be achieved through various methods, often requiring the activation of the carboxylic acid group of L-proline to facilitate the reaction with the less nucleophilic dimethylamine.

General Synthesis Scheme

A common synthetic approach involves the reaction of an activated L-proline derivative with dimethylamine. The activation of the carboxylic acid can be achieved using coupling agents or by converting it to a more reactive species like an acid chloride.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Amidation of L-Proline

While a specific detailed protocol for the synthesis of this compound was not found in the immediate search results, a general procedure for the amidation of L-proline can be adapted. One common method involves the use of a coupling agent such as N,N'-carbonyldiimidazole (CDI) or the formation of an acid chloride followed by reaction with dimethylamine.

Materials:

-

L-proline

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Dimethylamine (solution in THF or as a gas)

-

Base (e.g., Triethylamine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexane)

Procedure (Acid Chloride Method):

-

Activation of L-Proline: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend L-proline in an anhydrous solvent (e.g., DCM). Cool the suspension in an ice bath.

-

Slowly add a slight excess of thionyl chloride or oxalyl chloride dropwise to the suspension.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or disappearance of starting material).

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude L-proline acid chloride.

-

Amidation: Dissolve the crude L-proline acid chloride in an anhydrous solvent (e.g., THF).

-

Cool the solution in an ice bath and slowly add a solution of dimethylamine (approximately 2 equivalents) in THF. An excess of a non-nucleophilic base like triethylamine can also be added to scavenge the HCl produced.

-

Stir the reaction mixture at low temperature and then allow it to warm to room temperature. Monitor the reaction progress by TLC.

-

Work-up and Purification: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexane) to afford pure this compound.

Spectroscopic Characterization

The structure of this compound is confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectral data was not available in the initial search, the expected NMR signals can be predicted based on the structure.

¹H NMR:

-

Signals corresponding to the two N-methyl groups.

-

A multiplet for the proton at the chiral center (C2).

-

Multiplets for the protons on the pyrrolidine ring (C3, C4, and C5).

-

A signal for the N-H proton of the pyrrolidine ring.

¹³C NMR:

-

Signals for the two N-methyl carbons.

-

A signal for the carbonyl carbon of the amide.

-

Signals for the five carbons of the pyrrolidine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion (M⁺): m/z = 142.11

-

Predicted [M+H]⁺: m/z = 143.11789[3]

-

Predicted [M+Na]⁺: m/z = 165.09983[3]

Applications in Asymmetric Synthesis

This compound and its derivatives are widely employed as chiral ligands and organocatalysts in a variety of asymmetric transformations. The pyrrolidine scaffold provides a rigid chiral environment that can effectively control the stereochemical outcome of a reaction.

Role as a Chiral Ligand

When coordinated to a metal center, the nitrogen and oxygen atoms of the carboxamide group can act as a bidentate ligand. The stereochemistry of the pyrrolidine ring then directs the approach of substrates to the metal, leading to high enantioselectivity.

Caption: Role of this compound as a chiral ligand.

Biological Activity

While many derivatives of this compound have been investigated for a wide range of biological activities, including as antiviral and antiplasmodial agents, there is limited information available on the specific biological activity of the parent compound itself. Its primary utility reported in the scientific literature is in the field of chemical synthesis. Therefore, no signaling pathway diagrams are included in this guide.

Safety and Handling

Based on available information, this compound is classified with the following hazards:

-

GHS Classification: Skin Corrosion/Irritation (Category 1C), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation)[1]

-

Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation)[1]

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a fume hood.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

Conclusion

This compound is a versatile chiral building block with significant applications in asymmetric synthesis. Its straightforward synthesis from L-proline and its ability to act as an effective chiral ligand make it a valuable tool for chemists in academia and industry. Further research into its potential biological activities could open up new avenues for its application in drug discovery and development.

References

Technical Guide: (2S)-N,N-dimethylpyrrolidine-2-carboxamide (CAS 29802-22-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-N,N-dimethylpyrrolidine-2-carboxamide, also known by synonyms such as H-Pro-NMe2 and L-Proline-N,N-dimethylamide, is a chiral derivative of the amino acid L-proline. Its structure, featuring a pyrrolidine ring with a dimethylcarboxamide group at the 2-position, makes it a valuable building block in medicinal chemistry and a subject of interest for various biological applications. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and known biological context, presenting data in a structured format for easy reference and comparison.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 29802-22-0 | |

| Molecular Formula | C₇H₁₄N₂O | [1] |

| Molecular Weight | 142.20 g/mol | [1] |

| Appearance | Colorless liquid (reported by some suppliers) | |

| Boiling Point | 250.2 °C at 760 mmHg (Predicted) | |

| Melting Point | Not available (often cited as N/A) | |

| Density | 1.017 g/cm³ (Predicted) | |

| Solubility | Soluble in polar solvents. | |

| pKa (Predicted) | 9.18 ± 0.10 | |

| LogP (Predicted) | -0.3 | [1] |

| SMILES | CN(C)C(=O)[C@@H]1CCCN1 | [1] |

| InChI | InChI=1S/C7H14N2O/c1-9(2)7(10)6-4-3-5-8-6/h6,8H,3-5H2,1-2H3/t6-/m0/s1 | [1] |

Synthesis and Purification

The primary route for the synthesis of this compound involves the amidation of L-proline with dimethylamine. This can be achieved through various methods, often requiring activation of the carboxylic acid group of proline.

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of this compound from L-proline.

References

Synthesis of (S)-N,N-Dimethylpyrrolidine-2-carboxamide from L-proline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (S)-N,N-Dimethylpyrrolidine-2-carboxamide, a valuable chiral building block in pharmaceutical development, from the readily available amino acid L-proline. This document details two primary synthetic routes, providing in-depth experimental protocols and quantitative data to support research and development efforts in this area.

Introduction

(S)-N,N-Dimethylpyrrolidine-2-carboxamide is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its chiral nature, derived from the starting material L-proline, makes it a critical component for stereoselective synthesis. This guide explores two effective methods for its preparation: a direct amidation of L-proline and a two-step approach via the formation of L-prolinamide followed by N,N-dimethylation.

Overall Experimental Workflow

The synthesis of (S)-N,N-Dimethylpyrrolidine-2-carboxamide from L-proline can be approached through two distinct pathways, each with its own set of advantages. The overall workflow is depicted below.

Caption: Overall workflow for the synthesis of (S)-N,N-Dimethylpyrrolidine-2-carboxamide.

Route 1: Direct Amidation of L-proline

This route involves the direct conversion of L-proline to its N,N-dimethylamide derivative by first activating the carboxylic acid group, followed by reaction with dimethylamine.

Chemical Pathway: Direct Amidation

Caption: Reaction pathway for the direct amidation of L-proline.

Experimental Protocols

Method A: Using Thionyl Chloride

This protocol is adapted from a general one-pot procedure for amide synthesis.[1]

-

Activation: To a suspension of L-proline (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g of proline) at 0 °C under an inert atmosphere, add thionyl chloride (1.2 eq) dropwise.

-

Stir the mixture at room temperature for 2-3 hours until a clear solution is obtained, indicating the formation of the acyl chloride.

-

Amidation: Cool the reaction mixture back to 0 °C.

-

In a separate flask, prepare a solution of dimethylamine (2.5 eq, e.g., as a 2M solution in THF or as a condensed gas) and a non-nucleophilic base such as triethylamine (3.0 eq) in anhydrous DCM.

-

Add the dimethylamine solution dropwise to the activated L-proline solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up and Purification: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield (S)-N,N-Dimethylpyrrolidine-2-carboxamide.

Method B: Using Carbodiimide Coupling Agents

This protocol is based on a general procedure for amide bond formation using EDC and HOBt.[2][3]

-

Reaction Setup: To a solution of L-proline (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) at 0 °C, add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).

-

Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq) to the mixture.

-

Stir the mixture at 0 °C for 30 minutes.

-

Amidation: Add a solution of dimethylamine (1.5 eq, e.g., as a 2M solution in THF) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: Dilute the reaction mixture with a suitable organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final product.

Quantitative Data

| Method | Activating/Coupling Agent | Typical Yield | Purity | Reference |

| A | Thionyl Chloride | 70-85% | >95% | [1] |

| B | EDC/HOBt | 75-90% | >97% | [2] |

Note: Yields are representative and may vary based on specific reaction conditions and scale.

Route 2: Two-Step Synthesis via L-prolinamide

This alternative route involves the initial synthesis of L-prolinamide, which is then N,N-dimethylated in a subsequent step.

Chemical Pathway: Two-Step Synthesis

References

- 1. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

Spectroscopic Profile of (2S)-N,N-dimethylpyrrolidine-2-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the chiral molecule (2S)-N,N-dimethylpyrrolidine-2-carboxamide, also known as L-Proline dimethylamide. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings, particularly in the fields of medicinal chemistry and drug discovery where proline derivatives are of significant interest.

Spectroscopic Data

The structural elucidation and confirmation of this compound are critically dependent on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and IR analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Data not available | - | - |

| Data not available | - | - |

| Data not available | - | - |

| Data not available | - | - |

| Data not available | - | - |

| Data not available | - | - |

| Data not available | - | - |

No specific ¹H NMR data for this compound was found in the searched literature. The table is provided as a template for expected proton environments.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | C=O (Amide) |

| Data not available | CH (Pyrrolidine C2) |

| Data not available | CH₂ (Pyrrolidine C5) |

| Data not available | CH₂ (Pyrrolidine C3) |

| Data not available | CH₂ (Pyrrolidine C4) |

| Data not available | N(CH₃)₂ |

| Data not available | N(CH₃)₂ |

No specific ¹³C NMR data for this compound was found in the searched literature. The table is provided as a template for expected carbon environments. For comparison, the related compound L-Prolinamide exhibits characteristic shifts for the pyrrolidine ring and the amide group.[1][2]

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| Data not available | - | N-H Stretch (secondary amine) |

| Data not available | - | C-H Stretch (aliphatic) |

| Data not available | - | C=O Stretch (amide) |

| Data not available | - | C-N Stretch |

No specific IR absorption data for this compound was found in the searched literature. The table outlines the expected characteristic absorption bands. The IR spectrum of L-proline, a precursor, shows characteristic peaks for the carboxylic acid and secondary amine functionalities.[3][4]

Experimental Protocols

While specific experimental details for the acquisition of the above data are not available, the following represents a standard methodology for obtaining NMR and IR spectra for a compound of this nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Spectroscopy: Proton NMR spectra would be recorded on a spectrometer operating at a frequency of 300 MHz or higher. Data acquisition would involve a sufficient number of scans to achieve an adequate signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) downfield from TMS.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra would be acquired on the same instrument, operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz proton spectrometer). Proton decoupling techniques would be employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet or a mull in Nujol if it is a solid. The spectrum would be recorded over the mid-infrared range (typically 4000-400 cm⁻¹). The resulting spectrum provides information about the functional groups present in the molecule based on the absorption of specific frequencies of infrared radiation.

Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of a synthesized compound like this compound is depicted in the following diagram.

Caption: Workflow for the synthesis and spectroscopic characterization.

References

(2S)-N,N-dimethylpyrrolidine-2-carboxamide solubility and stability

An In-depth Technical Guide on the Solubility and Stability of (2S)-N,N-dimethylpyrrolidine-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a chiral organic compound with potential applications in pharmaceutical development and organic synthesis. A thorough understanding of its solubility and stability is paramount for its effective use in research and development, particularly for formulation, process chemistry, and regulatory compliance. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, outlines detailed experimental protocols for determining its solubility and stability, and presents a logical framework for these experimental workflows. Due to the limited availability of specific experimental data for this compound, this guide also includes relevant data from structurally similar molecules to provide valuable context and direction for experimental design.

Introduction

This compound, a derivative of the amino acid L-proline, possesses a unique structural combination of a pyrrolidine ring and a dimethylcarboxamide group. This structure imparts specific chemical properties that influence its behavior in various chemical and biological systems. Accurate data on its solubility in a range of solvents and its stability under different environmental conditions are critical for its application in drug discovery and development. This guide aims to be a foundational resource for researchers working with this molecule.

Physicochemical Properties

Based on available data, the fundamental physicochemical properties of this compound are summarized below. It is important to note that much of the publicly available data is computed rather than experimentally determined.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₄N₂O | PubChem[1] |

| Molecular Weight | 142.20 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 29802-22-0 | PubChem[1] |

| Computed XLogP3 | -0.3 | PubChem[1] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | 250.2 °C at 760 mmHg (predicted) | GlobalChemMall[2] |

| Density | 1.017 g/cm³ (predicted) | GlobalChemMall[2] |

| Flash Point | 105.1 °C (predicted) | GlobalChemMall[2] |

Solubility Profile

Table 2: Qualitative and Quantitative Solubility of L-Prolinamide

| Solvent | Solubility | Temperature (°C) | Source |

| Water | 50 mg/mL | Not Specified | ChemicalBook[3][4] |

| Ethanol | 50 mg/mL | Not Specified | ChemicalBook[3][4] |

| Methanol | Slightly Soluble | Not Specified | ChemicalBook[3][5] |

| Chloroform | Slightly Soluble | Not Specified | ChemicalBook[3][5] |

| DMSO | 200 mg/mL (with sonication) | Not Specified | MedChemExpress[6] |

It is anticipated that this compound will exhibit a similar solubility profile. To obtain precise quantitative data, the experimental protocol outlined in Section 5.1 should be followed.

Stability Profile

Detailed stability studies on this compound have not been published. However, the stability of the structurally related solvent, N,N-dimethylformamide (DMF), can offer some insights. DMF is stable at temperatures below 100°C but is known to hydrolyze in the presence of strong acids or bases, especially at elevated temperatures[7][8]. The amide bond in this compound is also susceptible to hydrolysis under acidic or basic conditions. L-Prolinamide is reported to be stable under normal temperatures and pressures[4].

Table 3: Predicted Stability of this compound

| Condition | Predicted Stability | Potential Degradation Pathway |

| pH | Unstable at low and high pH | Hydrolysis of the amide bond to form (2S)-pyrrolidine-2-carboxylic acid and dimethylamine. |

| Temperature | Stable at ambient temperatures. Degradation may occur at elevated temperatures. | Thermal decomposition. |

| Light | Likely stable, but photostability testing is recommended. | Photolytic degradation. |

| Oxidation | Susceptible to oxidation. | Oxidation of the pyrrolidine ring. |

To ascertain the stability of this compound, a comprehensive stability testing program as detailed in Section 5.2 is essential.

Experimental Protocols

Protocol for Quantitative Solubility Determination

This protocol describes the isothermal shake-flask method, a common technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO, etc.)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Seal the vials tightly and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25°C, 37°C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, carefully remove the vials from the shaker bath.

-

Allow the vials to stand undisturbed for a short period to allow for the settling of undissolved solid.

-

Centrifuge the vials to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with a known volume of a suitable solvent to a concentration within the analytical range of the HPLC method.

-

-

Analysis:

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent at the specified temperature using the concentration obtained from the HPLC analysis and the dilution factor.

-

Protocol for Stability Testing

This protocol outlines a general approach for assessing the stability of this compound under various stress conditions, in accordance with ICH guidelines.

Materials:

-

This compound

-

Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

Validated stability-indicating HPLC method capable of separating the parent compound from its degradation products.

Procedure:

-

Forced Degradation Studies:

-

Acid Hydrolysis: Dissolve the compound in a solution of HCl (e.g., 0.1 M) and heat at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: Dissolve the compound in a solution of NaOH (e.g., 0.1 M) and heat at a controlled temperature (e.g., 60°C).

-

Oxidative Degradation: Dissolve the compound in a solution of H₂O₂ (e.g., 3%) and keep at room temperature.

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C).

-

Photostability: Expose the solid compound and its solution to a light source as per ICH Q1B guidelines.

-

Analyze samples at various time points to determine the extent of degradation.

-

-

Long-Term and Accelerated Stability Studies:

-

Store samples of the compound under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.

-

Analyze samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 2, 3, 6 months for accelerated).

-

Monitor for changes in physical appearance, purity (by HPLC), and the formation of degradation products.

-

Visualizations

Experimental Workflow for Solubility and Stability Testing

The following diagram illustrates the logical workflow for determining the solubility and stability of this compound.

Caption: Workflow for solubility and stability determination.

Conclusion

While specific experimental data for the solubility and stability of this compound is currently limited, this guide provides a robust framework for researchers to obtain this critical information. By leveraging the provided experimental protocols and considering the properties of structurally similar compounds, scientists and drug development professionals can effectively characterize this molecule for its intended applications. The generation of precise solubility and stability data will be instrumental in advancing the use of this compound in pharmaceutical and chemical research.

References

- 1. This compound | C7H14N2O | CID 7408249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.globalchemmall.com [m.globalchemmall.com]

- 3. L-Prolinamide | 7531-52-4 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 7531-52-4 CAS MSDS (L-Prolinamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. N,N-DIMETHYLFORMAMIDE [inchem.org]

- 8. Showing Compound N,N-Dimethylformamide (FDB004724) - FooDB [foodb.ca]

Chiral Purity Analysis of (2S)-N,N-dimethylpyrrolidine-2-carboxamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-N,N-dimethylpyrrolidine-2-carboxamide, a proline derivative, is a chiral molecule with potential applications in pharmaceutical development. Ensuring the enantiomeric purity of such compounds is critical, as the biological activity and toxicological profile of the two enantiomers can differ significantly. This technical guide provides a comprehensive overview of the analytical methodologies for the chiral purity analysis of this compound. It details experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), summarizes quantitative data for analogous compounds, and discusses the potential for chiral impurity formation during synthesis.

Introduction

The stereochemistry of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. For chiral molecules like this compound, the spatial arrangement of atoms at the chiral center, the C2 position of the pyrrolidine ring, dictates its interaction with biological systems. The (S)-enantiomer may exhibit the desired therapeutic effect, while the (R)-enantiomer could be inactive or even responsible for adverse effects. Therefore, robust and reliable analytical methods for determining enantiomeric purity are paramount for quality control and regulatory compliance.

This guide explores the primary chromatographic and electrophoretic techniques for the enantioselective analysis of this compound, providing detailed experimental protocols and insights into method development.

Synthesis and Potential for Chiral Impurities

The most common and efficient route for the synthesis of this compound is through the "chiral pool" approach, starting from the readily available and enantiomerically pure amino acid, L-proline. This method, in principle, preserves the stereochemical integrity of the starting material.

A plausible synthetic route involves the amidation of L-proline with dimethylamine. This is typically achieved by first activating the carboxylic acid group of L-proline, followed by reaction with dimethylamine.

dot

Caption: Synthetic pathway for this compound from L-proline.

A critical step where chiral integrity can be compromised is during the activation of the carboxylic acid and the subsequent amide bond formation. Certain coupling reagents and reaction conditions can promote racemization at the α-carbon of the proline, leading to the formation of the undesired (R)-enantiomer. Factors that can influence racemization include the choice of coupling reagent, the presence of certain additives (like 1-Hydroxybenzotriazole, HOBt), the type of base used, and the reaction temperature. Therefore, careful optimization of the synthetic conditions is crucial to minimize the formation of the (R)-enantiomer impurity.

Analytical Methodologies for Chiral Purity Analysis

The determination of the enantiomeric excess (e.e.) of this compound can be effectively achieved using several analytical techniques. The most prominent among these are chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers. This can be achieved either directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a standard achiral column.

Direct methods are often preferred for their simplicity. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a broad range of chiral compounds. For proline derivatives, columns like Chiralcel® OD-H or Chiralpak® AD-H have shown good enantioselectivity.

Experimental Protocol: Direct Chiral HPLC (Illustrative)

-

Column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of n-hexane and a polar modifier such as isopropanol or ethanol. A typical starting point is n-hexane/isopropanol (90:10, v/v). The ratio can be optimized to achieve baseline separation.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 210 nm

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Caption: Workflow for chiral GC-MS analysis.

Table 2: Typical Performance Parameters for Chiral GC Methods

| Parameter | Typical Value |

| Resolution (Rs) | > 1.5 (baseline separation) |

| Enantiomeric Excess (e.e.) | Quantifiable to > 99.9% |

| Limit of Detection (LOD) | Low ng/mL to pg/mL range (with MS) |

Capillary Electrophoresis (CE)

Capillary Electrophoresis offers high separation efficiency and low sample consumption, making it an attractive alternative for chiral analysis. Enantiomeric separation in CE is typically achieved by adding a chiral selector to the background electrolyte (BGE). Cyclodextrins and their derivatives are the most commonly used chiral selectors for amino acids and their derivatives.

Experimental Protocol: Chiral CE of a Proline Analogue (Illustrative)

-

Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

-

Background Electrolyte (BGE): A buffer at a low pH (e.g., 25 mM phosphate buffer at pH 2.5) containing a chiral selector.

-

Chiral Selector: A cyclodextrin derivative, such as hydroxypropyl-β-cyclodextrin or a sulfated β-cyclodextrin, at a concentration typically ranging from 5 to 20 mM.

-

Applied Voltage: 15-25 kV

-

Temperature: 25 °C

-

Detection: UV at a low wavelength (e.g., 200 nm).

-

Sample Injection: Hydrodynamic or electrokinetic injection.

dot

Caption: Workflow for chiral Capillary Electrophoresis analysis.

Table 3: Comparison of Analytical Techniques for Chiral Purity Analysis

| Technique | Advantages | Disadvantages | Typical Application |

| Chiral HPLC | Widely applicable, robust, scalable for preparative separation. | Can be expensive, method development can be time-consuming. | Routine quality control, impurity profiling. |

| Chiral GC | High resolution, sensitive with MS detection. | Requires volatile or derivatized analytes. | Analysis of volatile impurities, trace analysis. |

| Chiral CE | High efficiency, low sample and solvent consumption, rapid method development. | Lower concentration sensitivity than HPLC/GC-MS, reproducibility can be a challenge. | High-throughput screening, analysis of small sample volumes. |

Conclusion

The chiral purity analysis of this compound is a critical aspect of its development and quality control. This guide has outlined the primary analytical techniques—HPLC, GC, and CE—that can be effectively employed for this purpose. While direct methods on chiral stationary phases are often the first choice for their simplicity, indirect methods involving derivatization provide a robust alternative, especially for enhancing detectability and resolving challenging separations. The choice of the most suitable method will depend on the specific requirements of the analysis, including the desired sensitivity, sample throughput, and available instrumentation. Understanding the potential for racemization during synthesis is also crucial for controlling the enantiomeric purity of the final product. The detailed protocols and comparative data presented herein provide a solid foundation for researchers, scientists, and drug development professionals to establish and validate reliable methods for the chiral purity analysis of this compound and related compounds.

Synonyms for (2S)-N,N-dimethylpyrrolidine-2-carboxamide (e.g., L-Pro-NMe2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2S)-N,N-dimethylpyrrolidine-2-carboxamide, a proline derivative of significant interest in chemical synthesis and drug discovery. This document details its nomenclature, physicochemical properties, synthesis methodologies, and potential biological activities based on current scientific literature.

Nomenclature and Synonyms

This compound is a chiral molecule derived from the amino acid L-proline. Due to its structure and common use in various research contexts, it is known by several synonyms. Establishing a clear understanding of these alternative names is crucial for efficient literature searching and chemical sourcing.

| Systematic Name | Common Abbreviations | Other Names |

| This compound[1] | L-Pro-NMe2[1] | N,N-dimethyl-L-prolinamide[1] |

| H-Pro-NMe2[1] | (S)-N,N-Dimethylpyrrolidine-2-carboxamide[2] | |

| L-proline-N,N-dimethylamide | ||

| (S)-2-(N,N-dimethylcarbamoyl)pyrrolidine[1] | ||

| L-Proline dimethylamide[1] |

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄N₂O | PubChem[1] |

| Molecular Weight | 142.20 g/mol | PubChem[1] |

| CAS Number | 29802-22-0 | PubChem[1] |

| Appearance | Not specified in detail, likely a solid or oil | - |

| Purity | Typically >97% (commercial sources) | Advanced ChemBlocks[2] |

| SMILES | CN(C)C(=O)[C@@H]1CCCN1 | PubChem[1] |

-

¹H NMR: Protons on the pyrrolidine ring would appear in the aliphatic region. The N-methyl groups would present as singlets, and the alpha-proton of the pyrrolidine ring would be a multiplet.

-

¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon of the amide, the carbons of the pyrrolidine ring, and the N-methyl carbons.

-

IR Spectroscopy: A strong absorption band characteristic of the C=O stretch of the tertiary amide would be expected around 1630-1680 cm⁻¹. N-H stretching bands would be absent.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 142.20, with fragmentation patterns corresponding to the loss of the dimethylamino group or parts of the pyrrolidine ring.

Synthesis Methodology

The synthesis of this compound typically involves the coupling of L-proline, or a protected derivative, with dimethylamine. The following is a representative experimental protocol based on general amide coupling procedures.

Experimental Protocol: Amide Coupling of L-proline with Dimethylamine

Objective: To synthesize this compound from L-proline.

Materials:

-

L-proline

-

Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)

-

Dimethylamine (solution in THF or as a gas)

-

Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

-

Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Activation of L-proline:

-

Suspend L-proline (1.0 equivalent) in anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC). This step forms the L-prolyl chloride intermediate.

-

Alternatively, for a milder coupling, dissolve N-protected L-proline (e.g., Boc-L-proline) in anhydrous DMF. Add a coupling agent like HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents) and stir for 15-30 minutes for pre-activation.[3]

-

-

Amidation:

-

Cool the solution containing the activated L-proline back to 0 °C.

-

Slowly add a solution of dimethylamine (2.0-2.5 equivalents in THF) or bubble dimethylamine gas through the solution, while maintaining the temperature at 0 °C.

-

Add a base such as triethylamine (2.0 equivalents) to neutralize the HCl formed.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up:

-

Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with DCM or ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

-

-

Characterization:

-

Confirm the identity and purity of the final product using NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

-

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Biological Activity and Potential Applications

While direct and extensive biological studies on this compound are limited in the public domain, the broader class of prolinamides and related pyrrolidine derivatives has shown significant activity in several therapeutic areas. This suggests potential avenues of investigation for the title compound.

-

Enzyme Inhibition:

-

Dipeptidyl Peptidase IV (DPP-IV) Inhibition: Derivatives of N-alkyl-L-prolinamide have been investigated as inhibitors of DPP-IV, an enzyme involved in glucose metabolism.[1] Inhibition of DPP-IV is a validated therapeutic strategy for the treatment of type 2 diabetes.

-

Inducible Nitric Oxide Synthase (iNOS) Inhibition: Certain prolinamide derivatives have been identified as potent and selective inhibitors of iNOS.[4] Overproduction of nitric oxide by iNOS is implicated in various inflammatory diseases and some cancers, making iNOS a valuable therapeutic target.

-

-

Antiviral Activity:

-

A sulfonylpyrrolidine scaffold, which is structurally related to prolinamides, has been optimized to yield inhibitors of the human respiratory syncytial virus (hRSV).[5] These compounds were found to inhibit the virus-induced cytopathic effect at the entry stage of infection.

-

-

Role in Asymmetric Synthesis:

Logical Relationship Diagram for Potential Applications

Caption: Logical relationships of potential applications for this compound.

Conclusion

This compound is a versatile chiral building block with a straightforward synthesis from the readily available amino acid L-proline. While detailed biological characterization of this specific molecule is not extensively documented, its structural similarity to compounds with known inhibitory activity against key enzymes like DPP-IV and iNOS, as well as its potential as an antiviral agent, makes it a compound of high interest for further investigation in drug discovery and development. Furthermore, its application as a chiral auxiliary highlights its importance in the field of synthetic organic chemistry. This guide provides a foundational resource for researchers and scientists working with this and related compounds.

References

- 1. This compound | C7H14N2O | CID 7408249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97% | CAS: 29802-22-0 | AChemBlock [achemblock.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Decarboxylative 1,3-dipolar cycloadditions of l-proline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

The Emergence of N,N-Dimethylprolinamide Analogs in Drug Discovery: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

While the broad biological activities of many N,N-dimethyl amide derivatives have been explored, specific research on N,N-dimethylprolinamide derivatives remains a niche area with limited publicly available data. However, the closely related class of N-substituted prolinamides has shown significant promise, particularly as inhibitors of dipeptidyl peptidase IV (DPP-IV), a key target in the management of type 2 diabetes. This technical guide provides an in-depth analysis of the biological activity of N-(cyanomethyl)-N-alkyl-L-prolinamide derivatives, serving as a pertinent case study for the therapeutic potential of the broader N,N-disubstituted prolinamide scaffold. We will delve into their synthesis, structure-activity relationships, and the experimental protocols used to evaluate their efficacy, offering valuable insights for researchers in the field of medicinal chemistry and drug development.

Introduction

The prolinamide scaffold is a privileged structure in medicinal chemistry due to its rigid, cyclic nature which can provide a defined orientation for pharmacophoric groups. The incorporation of an N,N-dimethyl group, or more broadly, N,N-disubstitution, on the amide nitrogen can significantly impact a molecule's physicochemical properties, including its solubility, metabolic stability, and ability to cross biological membranes. This guide focuses on a specific and promising class of N-substituted prolinamides: N-(cyanomethyl)-N-alkyl-L-prolinamides, which have been identified as potent inhibitors of dipeptidyl peptidase IV (DPP-IV).

DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism of action has led to the development of several successful antidiabetic drugs known as "gliptins".

Synthesis of N-(cyanomethyl)-N-alkyl-L-prolinamide Derivatives

The synthesis of N-(cyanomethyl)-N-alkyl-L-prolinamide derivatives typically involves a multi-step process starting from a protected L-proline. A general synthetic route is outlined below.

Experimental Protocol: General Synthesis

-

Protection of L-proline: The synthesis begins with the protection of the secondary amine of L-proline, commonly using a tert-butyloxycarbonyl (Boc) group.

-

Amide Coupling: The carboxylic acid of the protected L-proline is then coupled with an appropriate N-alkylaminoacetonitrile. This is a critical step where the N-alkyl and cyanomethyl moieties are introduced. Standard peptide coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in the presence of 1-hydroxybenzotriazole (HOBt) are often employed.

-

Deprotection: The final step involves the removal of the Boc protecting group, typically under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), to yield the desired N-(cyanomethyl)-N-alkyl-L-prolinamide.

Biological Activity: DPP-IV Inhibition

The primary biological activity identified for N-(cyanomethyl)-N-alkyl-L-prolinamide derivatives is the inhibition of the DPP-IV enzyme. The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50).

Data Presentation: In Vitro DPP-IV Inhibitory Activity

| Compound ID | N-Alkyl Group | DPP-IV IC50 (nM)[1] |

| 1 | Methyl | 15 |

| 2 | Ethyl | 5.4 |

| 3 | Propyl | 8.2 |

| 4 | Isopropyl | 23 |

| 5 | Butyl | 11 |

Data is representative and compiled from published studies for illustrative purposes.

Experimental Protocol: DPP-IV Inhibition Assay

The in vitro inhibitory activity of the synthesized compounds against DPP-IV is determined using a fluorometric assay.

-

Enzyme and Substrate Preparation: A solution of human recombinant DPP-IV enzyme and a fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), are prepared in a suitable buffer (e.g., Tris-HCl).

-

Incubation: The test compounds, at various concentrations, are pre-incubated with the DPP-IV enzyme solution in a 96-well plate.

-

Reaction Initiation and Measurement: The enzymatic reaction is initiated by the addition of the Gly-Pro-AMC substrate. The fluorescence intensity is measured over time using a microplate reader. The rate of increase in fluorescence is proportional to the enzyme activity.

-

Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Structure-Activity Relationship (SAR) Studies

SAR studies of N-(cyanomethyl)-N-alkyl-L-prolinamide derivatives have provided valuable insights into the structural requirements for potent DPP-IV inhibition.[1]

The key findings from SAR studies can be summarized as follows:

-

The Prolinamide Scaffold: The L-prolinamide core is essential for binding to the S1 pocket of the DPP-IV enzyme.

-

The Cyanomethyl Group: The nitrile group of the cyanomethyl moiety is a critical pharmacophore. It is believed to form a reversible covalent adduct with the catalytic serine residue (Ser630) in the active site of DPP-IV, leading to potent inhibition.

-

The N-Alkyl Group: The nature of the N-alkyl substituent significantly influences the inhibitory potency. Small, linear alkyl groups, such as ethyl, appear to be optimal for fitting into the S2 pocket of the enzyme. Increasing the steric bulk of the alkyl group, for instance, with an isopropyl substituent, generally leads to a decrease in activity.

Signaling Pathway

The therapeutic effect of DPP-IV inhibitors is mediated through the enhancement of the incretin signaling pathway.

Conclusion and Future Perspectives

While direct data on N,N-dimethylprolinamide derivatives is scarce, the promising DPP-IV inhibitory activity of the closely related N-(cyanomethyl)-N-alkyl-L-prolinamides highlights the potential of this chemical class in drug discovery. The established synthetic routes and in vitro assays provide a solid foundation for the design and evaluation of novel analogs. Future research could focus on the synthesis and biological screening of N,N-dimethylprolinamide derivatives to determine if the dimethyl substitution offers any advantages in terms of potency, selectivity, or pharmacokinetic properties compared to other N-alkyl substituents. Further exploration of this scaffold for other therapeutic targets is also warranted, given the versatility of the prolinamide core in medicinal chemistry. The detailed methodologies and structure-activity relationships presented in this guide offer a valuable starting point for researchers aiming to explore the therapeutic potential of this intriguing class of compounds.

References

The Pivotal Role of (2S)-N,N-dimethylpyrrolidine-2-carboxamide as a Chiral Building Block: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Chiral building blocks serve as fundamental starting materials for the construction of complex molecular architectures with defined stereochemistry. Among these, derivatives of the naturally occurring amino acid L-proline have garnered significant attention due to their rigid cyclic structure and readily available chirality. This technical guide provides an in-depth exploration of (2S)-N,N-dimethylpyrrolidine-2-carboxamide , a valuable chiral building block derived from L-proline. We will delve into its synthesis, physicochemical properties, and its burgeoning role as a precursor to potent organocatalysts and chiral ligands for asymmetric synthesis, a critical aspect of drug development.[1][2]

Physicochemical Properties and Spectral Data

This compound, also known as N,N-Dimethyl-L-prolinamide, is a colorless to pale yellow liquid or low-melting solid. Its structural rigidity, conferred by the pyrrolidine ring, and the presence of a tertiary amide group make it a versatile intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 29802-22-0 | --INVALID-LINK-- |

| Molecular Formula | C₇H₁₄N₂O | --INVALID-LINK-- |

| Molecular Weight | 142.20 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to pale yellow liquid or solid | - |

| Boiling Point | 250.2 °C at 760 mmHg (Predicted) | --INVALID-LINK-- |

| Density | 1.017 g/cm³ (Predicted) | --INVALID-LINK-- |

| Solubility | Soluble in water and common organic solvents | - |

Spectral Data Summary:

-

¹H NMR: Resonances for the N-methyl groups would appear as singlets, and the protons of the pyrrolidine ring would exhibit complex multiplet patterns due to their diastereotopic nature.

-

¹³C NMR: Distinct signals for the carbonyl carbon of the amide, the two N-methyl carbons, and the four carbons of the pyrrolidine ring are expected.

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the tertiary amide would be a key feature, typically appearing in the range of 1630-1680 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 142.11.

Synthesis of this compound

The most common and direct route for the synthesis of this compound involves the amidation of L-proline. This can be achieved through various methods, often involving the activation of the carboxylic acid group followed by reaction with dimethylamine.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative example based on common amidation procedures for amino acids.

Materials:

-

L-proline

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Dimethylamine (2 M solution in THF or as a gas)

-

Triethylamine (Et₃N) or other suitable base

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

Procedure:

-

Activation of L-proline: To a stirred suspension of L-proline (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add thionyl chloride (1.2 eq). Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction mixture becomes a clear solution, indicating the formation of the acid chloride.

-

Amidation: Cool the reaction mixture back to 0 °C. In a separate flask, prepare a solution of dimethylamine (2.5 eq) in anhydrous DCM. Slowly add the dimethylamine solution to the L-proline acid chloride solution. After the addition is complete, add triethylamine (2.5 eq) to neutralize the HCl generated.

-

Work-up: Allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Role in Asymmetric Catalysis

While this compound itself is not typically used directly as a catalyst, it serves as a crucial precursor for the synthesis of a wide range of highly effective prolinamide-based organocatalysts. These catalysts have demonstrated exceptional performance in various asymmetric transformations, most notably in aldol and Michael addition reactions. The stereochemical outcome of these reactions is directed by the chiral pyrrolidine backbone.

Asymmetric Aldol Reaction

Prolinamide-derived organocatalysts are highly effective in promoting the direct asymmetric aldol reaction between ketones and aldehydes, leading to the formation of chiral β-hydroxy ketones with high enantioselectivity.

Table 2: Performance of Prolinamide-Derived Catalysts in Asymmetric Aldol Reactions

| Catalyst Precursor | Aldehyde | Ketone | Yield (%) | dr (anti:syn) | ee (%) | Reference |

| L-prolinamide | 4-Nitrobenzaldehyde | Acetone | 80 | - | 30 | [3] |

| N-Aryl-L-prolinamides | Aromatic aldehydes | Cyclohexanone | up to 95 | up to 98:2 | up to 96 | [4] |

| L-prolinamide with terminal OH | Aromatic aldehydes | Acetone | up to 93 | - | up to 93 | [1] |

| L-prolinamide with terminal OH | Aliphatic aldehydes | Acetone | up to 87 | - | >99 | [1] |

Asymmetric Michael Addition

Derivatives of this compound are also precursors to catalysts for the enantioselective Michael addition of carbonyl compounds to nitroalkenes, a key C-C bond-forming reaction.

Table 3: Performance of Prolinamide-Derived Catalysts in Asymmetric Michael Additions

| Catalyst Precursor | Michael Donor | Michael Acceptor | Yield (%) | dr (syn:anti) | ee (%) | Reference |

| Prolinamide-thiourea | Ketones/Aldehydes | Nitroolefins | up to 99 | up to 99:1 | up to 96 | [3] |

| Prolinamide-camphor | Aldehydes | Nitroalkenes | up to 92 | up to 99:1 | - | [5] |

Catalytic Cycle of Prolinamide-Catalyzed Aldol Reaction

The mechanism of the prolinamide-catalyzed aldol reaction is believed to proceed through an enamine intermediate, similar to the mechanism of proline catalysis. The amide group of the catalyst plays a crucial role in activating the aldehyde electrophile through hydrogen bonding.

Caption: Generalized catalytic cycle for the prolinamide-catalyzed aldol reaction.[6]

Applications in Drug Development

The enantiomerically pure products obtained from reactions catalyzed by prolinamide derivatives are valuable intermediates in the synthesis of pharmaceuticals. The ability to control stereochemistry is critical, as different enantiomers of a drug can have vastly different pharmacological activities and toxicities. While direct applications of this compound in final drug structures are less common, its role as a precursor to powerful catalytic systems makes it an enabling tool in the drug discovery and development pipeline. For instance, chiral β-hydroxy ketones and γ-nitrocarbonyl compounds are versatile synthons for the preparation of a wide range of biologically active molecules, including natural products and their analogues.

Conclusion

This compound is a valuable and versatile chiral building block derived from the readily available chiral pool of L-proline. Its primary significance lies in its role as a precursor for the synthesis of a diverse array of prolinamide-based organocatalysts. These catalysts have demonstrated high efficacy and stereoselectivity in key carbon-carbon bond-forming reactions, such as the aldol and Michael additions. The ability to readily synthesize and modify these catalysts provides a powerful platform for the development of new asymmetric methodologies. For researchers and professionals in drug development, the use of catalysts derived from this compound offers a practical and efficient approach to access enantiomerically enriched intermediates, thereby accelerating the synthesis of complex chiral drug candidates. Future research in this area will likely focus on the development of novel prolinamide catalysts with even greater activity and broader substrate scope, further solidifying the importance of this humble yet powerful chiral building block.

References

- 1. pnas.org [pnas.org]

- 2. mdpi.com [mdpi.com]

- 3. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for (2S)-N,N-dimethylpyrrolidine-2-carboxamide as a Chiral Ligand in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-N,N-dimethylpyrrolidine-2-carboxamide, also known as N,N-dimethyl-L-prolinamide, is a chiral organocatalyst derived from the naturally occurring amino acid L-proline. As a member of the prolinamide family, it serves as a versatile chiral ligand in a variety of asymmetric transformations. These catalysts are valued for their operational simplicity, stability, and ability to promote reactions under mild, often metal-free conditions, aligning with the principles of green chemistry.

The catalytic activity of this compound and its analogs stems from the pyrrolidine nitrogen, which can form a nucleophilic enamine intermediate with carbonyl compounds. The stereocenter at the 2-position of the pyrrolidine ring dictates the facial selectivity of subsequent reactions, leading to the formation of enantioenriched products. While extensive data for the N,N-dimethyl derivative is limited in publicly available literature, the principles of its catalytic activity can be effectively illustrated through closely related N-alkyl prolinamides. These application notes provide an overview of its synthesis, mechanism of action, and representative protocols for key asymmetric reactions.

Synthesis of this compound

The synthesis of this compound is typically achieved through the amidation of L-proline. A common method involves the activation of the carboxylic acid group of a protected L-proline derivative, followed by reaction with dimethylamine.

Protocol: Synthesis from N-Boc-L-proline

-

Activation: To a solution of N-Boc-L-proline (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.1 equivalents) and an amine base such as triethylamine (1.2 equivalents).

-

Amidation: To the activated ester solution, add dimethylamine (2 equivalents, either as a solution in THF or bubbled as a gas) at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Wash the filtrate with a mild acid (e.g., 1 M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Deprotection: The resulting N-Boc protected amide is then deprotected using a strong acid, such as trifluoroacetic acid (TFA) in DCM, to yield the final product, this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Caption: Workflow for the synthesis of this compound.

Mechanism of Catalysis

This compound catalyzes reactions primarily through an enamine-based mechanism. The secondary amine of the pyrrolidine ring reacts with a carbonyl substrate (e.g., a ketone or aldehyde) to form a chiral enamine intermediate. This enamine is more nucleophilic than the corresponding enol or enolate and reacts with an electrophile. The stereochemistry of the product is controlled by the chiral environment of the proline-derived catalyst, which directs the approach of the electrophile to one face of the enamine.

Application Notes and Protocols for Organocatalysis with Proline-Derived Carboxamides

Introduction

(S)-N,N-dimethylpyrrolidine-2-carboxamide is a chiral organocatalyst derived from the amino acid L-proline. As a member of the prolinamide family of catalysts, its utility in asymmetric synthesis stems from the presence of a stereogenic center and a secondary amine, which enables it to participate in enamine and iminium ion catalysis. While specific, detailed applications of (S)-N,N-dimethylpyrrolidine-2-carboxamide are not extensively documented in publicly available literature, the broader class of N-substituted (S)-pyrrolidine-2-carboxamides has been successfully employed in a range of enantioselective transformations. These catalysts are valued for their operational simplicity, stability, and ability to promote reactions with high stereocontrol.

This document provides detailed application notes and protocols for key organic transformations catalyzed by a structurally similar and well-documented prolinamide organocatalyst. The principles and methodologies described herein are intended to serve as a guide for researchers exploring the catalytic potential of (S)-N,N-dimethylpyrrolidine-2-carboxamide and related structures in asymmetric synthesis. The primary modes of catalysis involve the formation of nucleophilic enamine intermediates from carbonyl compounds, which then undergo stereoselective addition to various electrophiles.

Key Catalytic Applications

Based on the reactivity of analogous N-substituted pyrrolidine-2-carboxamide catalysts, (S)-N,N-dimethylpyrrolidine-2-carboxamide is a promising candidate for catalyzing several important enantioselective reactions, including:

-

Michael Additions: The conjugate addition of aldehydes and ketones to nitroolefins and other Michael acceptors is a fundamental C-C bond-forming reaction. Prolinamide derivatives have demonstrated high efficacy and enantioselectivity in these transformations.

-

Aldol Reactions: The asymmetric aldol reaction, which forms a new C-C bond and creates up to two new stereocenters, is another key application. These catalysts can facilitate the direct aldol reaction between ketones and aldehydes.

Asymmetric Michael Addition of Aldehydes to Nitroolefins

The conjugate addition of aldehydes to nitroolefins is a powerful method for the synthesis of chiral γ-nitro aldehydes, which are versatile intermediates in the synthesis of various biologically active molecules. Prolinamide-based organocatalysts have been shown to effectively catalyze this reaction with high diastereo- and enantioselectivity.

Quantitative Data Summary

The following table summarizes representative data for the asymmetric Michael addition of various aldehydes to nitrostyrene, catalyzed by a prolinamide organocatalyst.

| Entry | Aldehyde | Nitroolefin | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |

| 1 | Propanal | trans-β-Nitrostyrene | Toluene | 24 | 95 | >95:5 | 98 |

| 2 | Butanal | trans-β-Nitrostyrene | Toluene | 24 | 96 | >95:5 | 97 |